(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone
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Overview
Description
(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a methanone moiety, which is further linked to a methylpiperidine ring. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antihistamine and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to histamine receptors, thereby blocking the action of histamine and reducing allergic responses. Additionally, it may interact with other receptors and enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: Another chlorophenyl derivative with similar structural features but different biological activities.
(4-Chlorophenyl)-(4-methylpiperidin-1-yl)methanone: A closely related compound with a methyl group on the piperidine ring, exhibiting similar pharmacological properties.
(4-Chlorophenyl)-(4-(1-methylethoxy)phenyl)methanone: A compound with an additional methylethoxy group, used in different industrial applications.
Uniqueness: (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone is unique due to its specific combination of a chlorophenyl group and a methylpiperidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLONTIZITXBHKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297962 |
Source
|
Record name | (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-07-4 |
Source
|
Record name | NSC119824 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119824 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chlorophenyl)(3-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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